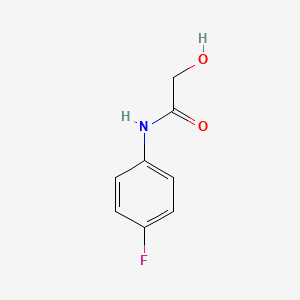

N-(4-Fluorophenyl)-2-hydroxyacetamide

Description

Historical Perspectives and Contemporary Relevance in Chemical Biology

While the specific historical timeline for the initial synthesis of N-(4-Fluorophenyl)-2-hydroxyacetamide is not extensively documented, its chemical lineage is rooted in the long-standing exploration of acetamide (B32628) derivatives. The acetamide scaffold is a privileged structure in drug discovery, recognized for its presence in numerous clinically prescribed drugs targeting a variety of conditions, including infections, convulsions, pain, and inflammation. The strategic incorporation of a fluorine atom onto the phenyl ring is a common and historically significant technique in medicinal chemistry. This modification can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. acs.org

The contemporary relevance of scaffolds related to this compound is highlighted by ongoing research into new therapeutic agents, particularly in oncology. nih.gov Although research may not focus on this exact molecule, closely related structures have demonstrated significant biological activity. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.govnih.gov These studies investigate the cytotoxic effects of these compounds on various human cancer cell lines, including prostate (PC3) and breast (MCF-7) carcinoma. nih.govnih.gov This line of research underscores the current interest in the N-(4-fluorophenyl)acetamide core as a promising framework for the development of novel chemotherapeutics. nih.gov

Structural Framework and Key Functional Motifs within the Acetamide Class

The chemical architecture of this compound is composed of three primary components that dictate its physicochemical properties and biological interactions: the 4-fluorophenyl group, the central acetamide linkage, and a terminal hydroxyl group.

The 4-Fluorophenyl Group: This motif consists of a benzene (B151609) ring substituted with a single fluorine atom at the para (4-position). The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, which can influence how the molecule interacts with biological targets. The presence of fluorine can also enhance properties such as membrane permeability and metabolic resistance, which are crucial for drug efficacy. acs.org

The Acetamide Linkage (-NH-C=O): This is the defining feature of the acetamide class. The amide bond is a planar, rigid structure that is a superb hydrogen-bond participant. The nitrogen-hydrogen (N-H) group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This dual capacity is fundamental to the ability of acetamide-containing molecules to bind with high specificity to the active sites of enzymes and receptors. researchgate.net

The 2-Hydroxy Group (-OH): The hydroxyl group attached to the carbon adjacent to the carbonyl introduces another site for potential hydrogen bonding, further enhancing the molecule's ability to interact with biological macromolecules.

The combination of these motifs—an aromatically bound fluorine, a robust hydrogen-bonding amide core, and an additional hydroxyl group—makes this compound and its chemical relatives subjects of significant interest in the rational design of new biologically active compounds.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

This table outlines key computed chemical properties for acetamide compounds with similar structures.

| Property | Value (for N-(4-Fluorophenyl)-N-Hydroxyacetamide) | Data Source |

| Molecular Formula | C₈H₈FNO₂ | guidechem.com |

| Molecular Weight | 169.155 g/mol | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Topological Polar Surface Area | 40.5 Ų | guidechem.com |

| Complexity | 166 | guidechem.com |

Table 2: Selected In-Vitro Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

This table summarizes key findings from a study on the cytotoxicity of compounds structurally related to this compound. The study highlights the potential of this chemical scaffold in cancer research.

| Compound | Substitution on N-phenyl ring | Cancer Cell Line | IC₅₀ (μM) | Data Source |

| 2b | m-nitro | PC3 (Prostate Carcinoma) | 52 | nih.gov |

| 2c | p-nitro | PC3 (Prostate Carcinoma) | 80 | nih.gov |

| 2c | p-nitro | MCF-7 (Breast Carcinoma) | 100 | nih.gov |

| Imatinib (Reference) | N/A | PC3 (Prostate Carcinoma) | 40 | nih.gov |

| Imatinib (Reference) | N/A | MCF-7 (Breast Carcinoma) | 98 | nih.gov |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-1-3-7(4-2-6)10-8(12)5-11/h1-4,11H,5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEGCLKFVYWYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of N 4 Fluorophenyl 2 Hydroxyacetamide

Established Synthetic Pathways for N-(4-Fluorophenyl)-2-hydroxyacetamide

The synthesis of this compound can be achieved through several established chemical routes. These pathways primarily involve the formation of the central amide bond or the manipulation of a precursor functional group to yield the desired hydroxyl moiety.

Direct Condensation Approaches: Amidation of Glycolic Acid Derivatives

A primary and straightforward method for the synthesis of this compound is the direct amidation of glycolic acid or its activated derivatives with 4-fluoroaniline (B128567). This approach builds the core structure of the molecule by forming the amide bond. The reaction typically requires the activation of the carboxylic acid group of glycolic acid to facilitate the nucleophilic attack by the amine.

Commonly used coupling agents for this type of transformation include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt) to suppress side reactions and improve yields. ijcce.ac.irnih.gov The general scheme for this reaction is presented below.

Reaction Scheme: Direct Amidation

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product |

| Glycolic Acid | 4-Fluoroaniline | EDCI, HOBt, in DCM or THF | This compound |

This method is widely applicable for the formation of amide bonds and is valued for its operational simplicity and the availability of the starting materials. nih.gov

Hydrolysis of Precursor Acetate (B1210297) Compounds

An alternative synthetic route involves the preparation of an acetylated precursor, N-(4-fluorophenyl)-2-acetoxyacetamide, followed by its hydrolysis to yield the final product. This two-step process begins with the acylation of 4-fluoroaniline with 2-acetoxyacetyl chloride. The resulting intermediate is then subjected to hydrolysis under basic or acidic conditions to remove the acetyl protecting group and reveal the primary alcohol.

A related pathway starts with the synthesis of 2-chloro-N-(4-fluorophenyl)acetamide, a common intermediate in organic synthesis. nih.govnih.gov This intermediate can be synthesized by reacting 4-fluoroaniline with chloroacetyl chloride. nih.gov Subsequent nucleophilic substitution of the chloride with a hydroxide (B78521) source, or with an acetate followed by hydrolysis, affords this compound.

Table 1: Two-Step Synthesis via Chloro-Amide Intermediate

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 4-Fluoroaniline | Chloroacetyl chloride, Triethylamine | 2-Chloro-N-(4-fluorophenyl)acetamide |

| 2 | 2-Chloro-N-(4-fluorophenyl)acetamide | 1. Sodium Acetate 2. NaOH (aq) or HCl (aq) | This compound |

Functional Group Derivatizations and Chemical Reactivity

The functional groups present in this compound—the secondary amide, the primary hydroxyl group, and the fluorinated aromatic ring—allow for a range of chemical transformations and derivatizations. The hydroxamic acid-like feature (N-aryl-alpha-hydroxy amide) imparts specific reactivity.

Electrochemical Activation of Hydroxamic Acid Moieties

The hydroxamic acid moiety, or its structural analogs, can be activated using electrochemical methods. Electrochemical oxidation of hydroxamic acids is a known method to generate highly reactive acyl nitroso intermediates. researchgate.net This transformation can be achieved using techniques like alternating current electrolysis, which can suppress decomposition pathways and favor desired reactions, such as cycloadditions. researchgate.net While not specifically documented for this compound, this electrochemical approach represents a potential pathway for its functionalization, enabling reactions like acyl nitroso Diels-Alder cycloadditions with dienes to form 1,2-oxazine products. researchgate.net Electrochemical methods offer a green and efficient alternative to chemical oxidants for initiating such transformations. researchgate.net

Transformations Leading to Urea (B33335) Derivatives

A significant chemical transformation available to hydroxamic acids and their derivatives is the Lossen rearrangement. wikipedia.orgunacademy.com This reaction converts a hydroxamic acid into an isocyanate through a concerted rearrangement mechanism, typically initiated by the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative which then rearranges upon treatment with base or heat. wikipedia.orgwikipedia.org The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles.

In the context of this compound, activation of the hydroxyl group followed by rearrangement would lead to the formation of a (4-fluorophenyl)carbamoyl isocyanate intermediate. Subsequent reaction with an amine would yield unsymmetrical urea derivatives. organic-chemistry.orgnih.gov Reagents such as 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) or ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) can be used to promote both the synthesis of hydroxamic acids and their subsequent Lossen rearrangement to ureas in a one-pot fashion. organic-chemistry.orgorganic-chemistry.org

Table 2: General Scheme for Lossen Rearrangement to Urea Derivatives

| Starting Material | Activating Agent | Intermediate | Trapping Agent | Final Product |

| N-Aryl Hydroxamic Acid | T3P or other | Isocyanate | Primary or Secondary Amine | N,N'-Disubstituted or Trisubstituted Urea |

This deprotective functionalization strategy provides a powerful tool for converting protected amines into complex ureas, which are significant pharmacophores. nih.govresearchgate.net

Ring-Forming Reactions and Advanced Cyclization Methodologies

The backbone of this compound can serve as a scaffold for the construction of various heterocyclic systems through ring-forming reactions. Intramolecular cyclization reactions are a cornerstone of synthetic chemistry for building complex molecular architectures from linear precursors.

For instance, derivatives of N-aryl amides are known to undergo various types of cyclization. Gold-catalyzed intramolecular cyclization of N-allenamides has been employed for the enantioselective synthesis of chiral tetrahydrocarbolines. nih.gov Similarly, an electrochemical oxidative intramolecular 5-exo-dig radical cyclization of N-propargylbenzamides provides access to oxazole (B20620) ketals under metal-free conditions. rsc.org While these examples involve specific unsaturated amide derivatives, they illustrate the potential for developing advanced cyclization methodologies starting from appropriately functionalized analogs of this compound to access novel heterocyclic compounds.

This compound as a Building Block in Complex Molecule Synthesis

The exploration of this compound in the role of a synthetic precursor remains a subject for future investigation. The presence of a reactive hydroxyl group and an amide linkage suggests its potential for further chemical modifications and incorporation into larger molecular frameworks. However, at present, there is a lack of published research detailing its specific applications in this context.

There are no documented instances in the reviewed scientific literature of this compound serving as a direct intermediate in the synthesis of named pharmaceutical compounds or complex organic molecules. While the synthesis of related structures, such as N-aryl-2-hydroxyacetamides and their subsequent reactions, has been reported, the specific role of this compound as a starting material or intermediate is not explicitly described. The potential for this compound to be involved in cyclization reactions to form heterocyclic systems, for instance, is a plausible area of study, but one that has not been detailed in the available research.

Further research and publication in the field of synthetic organic chemistry are required to elucidate the potential roles and applications of this compound as a synthetic intermediate. Without such studies, a detailed and scientifically accurate account of its use as a building block in complex molecule synthesis cannot be provided.

Pharmacological and Biological Activity Profiling of N 4 Fluorophenyl 2 Hydroxyacetamide

Enzyme Inhibitory Mechanisms and Target Engagement

The biological activity of N-(4-Fluorophenyl)-2-hydroxyacetamide is largely predicated on its functional groups and their capacity to interact with specific biological targets. The molecule incorporates an N-aryl acetamide (B32628) structure and a hydroxamic acid moiety, both of which are prevalent in medicinal chemistry for their roles in enzyme inhibition.

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan metabolism, converting tryptophan to kynurenine. drugtargetreview.com This process leads to tryptophan depletion and the accumulation of kynurenine, both of which suppress T-cell function, allowing tumors to evade the immune system. drugtargetreview.com Consequently, inhibiting IDO1 is a significant strategy in cancer immunotherapy. nih.govnih.gov

While direct and specific inhibitory data for this compound against IDO1 are not extensively documented in current literature, the search for novel, potent small-molecule inhibitors is a highly active field of research. drugtargetreview.com The clinical development of IDO1 inhibitors, such as Epacadostat (a hydroxyamidine derivative), highlights the therapeutic interest in compounds that can interact with the enzyme's active site. nih.gov Although Epacadostat's clinical trials have yielded mixed results, the pursuit of new scaffolds and mechanisms of IDO1 inhibition continues, suggesting that various chemical classes, potentially including N-aryl hydroxyacetamides, could be explored for this target. drugtargetreview.comnih.gov

Investigations into Metalloproteinase (MMP) Inhibition within N-Hydroxyacetamide Analogues

The N-hydroxyacetamide functional group is a classic zinc-binding group, making its analogues potent inhibitors of zinc-dependent enzymes like matrix metalloproteinases (MMPs). MMPs are a family of endopeptidases responsible for the degradation of extracellular matrix components, playing roles in physiological processes as well as in diseases like cancer, where they facilitate metastasis.

The inhibitory mechanism of N-hydroxyacetamide analogues against MMPs is well-established. The hydroxamic acid moiety (-CONHOH) acts as a powerful chelator, forming a bidentate coordinate bond with the catalytic Zn(II) ion located in the active site of the MMP. This interaction effectively blocks the enzyme's catalytic machinery, preventing it from cleaving its protein substrates. The potency and selectivity of these inhibitors are further influenced by the side chains and substituents of the molecule, which interact with the various specificity pockets (S-pockets) surrounding the active site.

The table below presents data for representative hydroxamate-based inhibitors, illustrating their potency against various MMPs.

| Compound | MMP-1 (IC₅₀ nM) | MMP-2 (IC₅₀ nM) | MMP-9 (IC₅₀ nM) | MMP-13 (IC₅₀ nM) |

|---|---|---|---|---|

| Marimastat | 5 | 9 | 3 | 4 |

| Batimastat | 20 | 4 | 4 | 1 |

| CGS 27023A | 33 | 8 | 20 | 11 |

This table contains representative data for well-known hydroxamate-based MMP inhibitors to illustrate the general potency of this chemical class. The values are approximate and collated from various literature sources.

Exploration of Interactions with Diverse Enzyme and Receptor Systems

The structural motifs within this compound suggest potential interactions with a range of biological targets beyond MMPs. The hydroxamic acid group's ability to chelate metal ions is not limited to zinc; it can also interact with other transition metals found in the active sites of various metalloenzymes, such as iron, copper, and nickel. This property underlies the inhibitory activity of hydroxamic acids against enzymes like histone deacetylases (HDACs), which are also zinc-dependent.

Furthermore, the N-(4-fluorophenyl) moiety can contribute to binding at various receptor systems. For instance, other molecules containing the N-(4-fluorophenyl) group have been investigated for their activity at monoaminergic receptors, such as serotonin (B10506) (5-HT) receptors. One such compound, ACP-103, which features a 4-fluorophenylmethyl group, is a potent 5-HT₂ₐ receptor inverse agonist. nih.govresearchgate.net While this compound is structurally distinct from ACP-103, this illustrates that the fluorinated phenyl ring is a privileged scaffold for interacting with aminergic G protein-coupled receptors. nih.govresearchgate.net Studies on related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have also shown these compounds can act as anticancer agents, though the specific targets were not fully elucidated. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation

Impact of Fluorine Substitution on Bioactivity and Molecular Recognition

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a drug's properties. The presence of a fluorine atom at the para-position of the phenyl ring in this compound has several predictable effects on its bioactivity and molecular recognition.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Placing a fluorine atom at the 4-position of the phenyl ring blocks a common site of metabolic oxidation by cytochrome P450 enzymes, which can increase the molecule's metabolic stability and half-life.

Binding Interactions: The electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing how it interacts with amino acid residues in a protein's binding pocket. It can participate in dipole-dipole interactions, and in some contexts, form hydrogen bonds or halogen bonds, potentially increasing binding affinity and selectivity.

The following table illustrates the general effects of fluorination on key physicochemical properties.

| Property | Effect of Fluorine Substitution | Pharmacological Consequence |

|---|---|---|

| Lipophilicity (LogP) | Generally Increases | Improved membrane permeability, potential for altered distribution |

| Metabolic Stability | Increases by blocking C-H oxidation | Longer biological half-life |

| Acidity/Basicity (pKa) | Can lower pKa of nearby acidic/basic groups | Altered ionization state at physiological pH, affecting solubility and binding |

| Molecular Conformation | Can influence preferred conformation | May lock the molecule into a more bioactive shape |

Critical Role of the Hydroxamic Acid Functionality in Chelating and Catalytic Site Interactions

The hydroxamic acid group (-CONHOH) is the key pharmacophore responsible for the potent inhibitory activity of this class of compounds against metalloenzymes. Its role is primarily centered on its exceptional ability to chelate metal ions.

In the context of zinc-dependent enzymes like MMPs, the hydroxamic acid functionality typically acts as a bidentate ligand. Upon entering the enzyme's active site, the oxygen atom of the carbonyl group and the oxygen atom of the hydroxylamine (B1172632) group coordinate with the Zn(II) ion. This chelation is a high-affinity interaction that effectively sequesters the metal ion, rendering it incapable of participating in the catalytic hydrolysis of substrates. This direct engagement with the catalytic metal ion is the cornerstone of the inhibitory mechanism for a wide array of hydroxamic acid-based drugs and investigational compounds. The precise geometry and electronic properties of the hydroxamic acid group are finely tuned for this interaction, making it one of the most effective zinc-binding groups in medicinal chemistry.

Computational Chemistry and in Silico Investigations of N 4 Fluorophenyl 2 Hydroxyacetamide

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. researchgate.net

In the case of N-(4-Fluorophenyl)-2-hydroxyacetamide, docking studies would involve preparing the 3D structure of the ligand and a target protein of interest. Phenylacetamide derivatives have been investigated for their potential as anticancer agents, targeting proteins such as Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.netnih.gov Docking simulations would place the this compound molecule into the active site of a target like EGFR.

The process utilizes scoring functions to estimate the binding affinity, typically expressed in kcal/mol. ajchem-a.com A lower binding energy score indicates a more stable and favorable interaction. The results also reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the protein's binding pocket. This information helps in understanding the mechanism of action and can guide the design of more potent derivatives.

Table 1: Example of Molecular Docking Results for this compound against a Hypothetical Protein Target

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity | -7.5 kcal/mol | LEU 276 | Hydrophobic |

| HIS 146 | Hydrogen Bond | ||

| PHE 210 | Pi-Pi Stacking |

Note: This data is illustrative and represents the type of results generated from a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment. chemmethod.com MD simulations provide insights into the stability of the binding pose predicted by docking and the flexibility of both the ligand and the protein. ajchem-a.com

For the this compound-protein complex, an MD simulation would be run for a specific duration (e.g., 100 nanoseconds). chemmethod.com Key parameters are analyzed to assess the stability of the complex:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. This helps identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation, providing a detailed view of the key interactions that stabilize the complex.

Table 2: Illustrative Molecular Dynamics Simulation Stability Metrics

| Metric | Average Value | Interpretation |

|---|---|---|

| RMSD of Protein Backbone | 1.8 Å | The protein structure is stable throughout the simulation. |

| RMSD of Ligand | 1.2 Å | The ligand maintains a stable binding pose. |

Note: This data is for illustrative purposes.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule. nih.gov These methods provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors.

For this compound, DFT calculations can determine:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other molecules or biological targets. researchgate.net

Reactivity Descriptors: DFT can be used to calculate global and local reactivity indices, such as electronegativity, hardness, softness, and Fukui functions. nih.govresearchgate.net These descriptors help in quantitatively assessing the molecule's reactivity and identifying the specific atoms most likely to participate in chemical reactions. mdpi.com

Table 3: Example of Calculated Electronic Properties for this compound via DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Relates to the chemical stability and reactivity of the molecule. |

Note: The values in this table are hypothetical and serve as examples of DFT calculation outputs.

Binding Free Energy Calculations and Computational Affinity Predictions

While molecular docking provides a quick estimate of binding affinity, more rigorous methods like binding free energy calculations are used for more accurate predictions. nih.gov These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), calculate the binding free energy of a ligand to a protein based on snapshots from MD simulations. researchgate.net

These calculations dissect the total binding free energy (ΔG_bind) into various components:

Van der Waals Energy (ΔE_vdW): Represents the van der Waals interactions between the ligand and the protein.

Electrostatic Energy (ΔE_elec): Accounts for the electrostatic interactions.

Polar Solvation Energy (ΔG_polar): The energy required to desolvate the ligand and the protein's binding site.

Nonpolar Solvation Energy (ΔG_nonpolar): Related to the creation of a cavity in the solvent.

The sum of these components provides a more refined estimation of binding affinity than docking scores alone. escholarship.org These calculations are computationally intensive but are invaluable for ranking compounds and predicting their potency with higher accuracy. nih.gov

Table 4: Sample Binding Free Energy Calculation Breakdown (MM/GBSA)

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.1 |

| Polar Solvation Energy | +42.8 |

| Nonpolar Solvation Energy | -4.2 |

| Total Binding Free Energy (ΔG_bind) | -27.0 |

Note: This data is a representative example of results from a binding free energy calculation.

Analytical Characterization Methodologies for N 4 Fluorophenyl 2 Hydroxyacetamide

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular architecture of N-(4-Fluorophenyl)-2-hydroxyacetamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, the spectra provide definitive evidence for the arrangement of the fluorophenyl ring, the acetamide (B32628) backbone, and the hydroxyl group.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, the amide proton, and the hydroxyl proton are observed. The aromatic protons on the 4-fluorophenyl ring typically appear as a set of multiplets or two distinct doublets of doublets due to coupling between adjacent protons and the fluorine atom. The methylene (-CH₂) protons adjacent to the hydroxyl and carbonyl groups usually present as a singlet. The amide (NH) and hydroxyl (OH) protons also appear as singlets, though their chemical shifts can be variable and depend on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals include those for the carbonyl carbon of the amide, the methylene carbon, and the distinct carbons of the 4-fluorophenyl ring. The carbon atom bonded to the fluorine atom exhibits a characteristic large coupling constant (¹J-CF), resulting in a split signal, which is a clear indicator of the fluorine's position on the aromatic ring.

Interactive Data Table: Typical NMR Data for this compound (in DMSO-d₆)

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Amide (C=O) | - | ~168-170 | Carbonyl carbon signal. |

| Methylene (CH₂) | ~4.0 (singlet, 2H) | ~60-62 | Protons and carbon of the CH₂ group. |

| Aromatic (C-H) | ~7.1-7.2 (multiplet, 2H) | ~115-116 (d, ²J-CF) | Aromatic protons and carbons ortho to the fluorine atom. |

| Aromatic (C-H) | ~7.5-7.6 (multiplet, 2H) | ~121-122 (d, ³J-CF) | Aromatic protons and carbons meta to the fluorine atom. |

| Aromatic (C-N) | - | ~135-136 | Aromatic carbon attached to the nitrogen atom. |

| Aromatic (C-F) | - | ~158-160 (d, ¹J-CF) | Aromatic carbon directly bonded to the fluorine atom. |

| Amide (N-H) | ~10.0 (singlet, 1H) | - | Chemical shift can vary. |

| Hydroxyl (O-H) | ~5.5 (singlet, 1H) | - | Chemical shift can vary. |

Note: 'd' denotes a doublet, and J-CF refers to the coupling constant between carbon and fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The spectrum is characterized by a strong, broad absorption band in the region of 3200-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the amide group. A sharp, intense peak is typically observed around 1650-1670 cm⁻¹, corresponding to the C=O stretching vibration (Amide I band) of the acetamide moiety. The C-N stretching and N-H bending vibrations (Amide II band) usually appear around 1550 cm⁻¹. Furthermore, the presence of the fluorophenyl group is confirmed by C-F stretching vibrations, which are typically found in the 1150-1250 cm⁻¹ region, and aromatic C-H and C=C stretching bands.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H / N-H | Stretching | 3200-3400 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=O (Amide I) | Stretching | 1650-1670 (strong) |

| N-H (Amide II) | Bending | ~1550 |

| C-F | Stretching | 1150-1250 |

| C-O | Stretching | 1050-1150 |

Mass Spectrometric Approaches in Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation patterns. The molecular formula of the compound is C₈H₈FNO₂, giving it a molecular weight of approximately 169.15 g/mol . chemsrc.com

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺ with an m/z value of approximately 170.06. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 192.04, may also be detected. uni.lu

Under higher energy conditions, such as Electron Ionization (EI) or through tandem mass spectrometry (MS/MS), the molecular ion fragments in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for this compound would likely involve the cleavage of the amide bond and the side chain.

Interactive Data Table: Predicted Mass Spectrometry Data and Fragments

| Ion/Fragment | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₈H₉FNO₂⁺ | 170.06 | Protonated molecular ion. uni.lu |

| [M+Na]⁺ | C₈H₈FNNaO₂⁺ | 192.04 | Sodium adduct of the molecule. uni.lu |

| Fragment 1 | C₇H₆FN⁺ | 123.05 | Loss of the hydroxyacetamide side chain (CH₂OH-C=O). |

| Fragment 2 | C₆H₄F⁺ | 95.03 | Loss from the fluorophenylaniline fragment. |

| Fragment 3 | CH₄NO₂⁺ | 62.02 | Fragment corresponding to the hydroxyacetamide moiety. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for the analysis of this compound. A C18 column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a UV detector, as the phenyl ring provides strong chromophores. This method allows for the separation of the main compound from starting materials, by-products, and degradation products, enabling accurate purity determination. nih.gov

Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the injector. pmda.go.jp Therefore, derivatization is often required to convert the polar -OH and -NH groups into less polar, more volatile moieties. This method, often coupled with a mass spectrometer (GC-MS), can provide excellent separation and sensitive detection for purity analysis and impurity identification. nih.govgcms.cz

Future Research Directions and Translational Perspectives for N 4 Fluorophenyl 2 Hydroxyacetamide

Development of Innovative Synthetic Routes and Green Chemistry Approaches

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern pharmaceutical development. Future research on N-(4-Fluorophenyl)-2-hydroxyacetamide should prioritize the development of innovative and green synthetic routes to improve yield, reduce waste, and utilize safer reagents.

Biocatalysis: Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases and amidases could be explored for the direct amidation of a 4-fluorophenylamine derivative with a protected 2-hydroxyacetic acid or its ester. The use of whole-cell biocatalysts, such as Candida parapsilosis, which has been shown to mediate N-acetylation of aromatic amines, presents another promising avenue. cambridgemedchemconsulting.com These biocatalytic processes often proceed under mild conditions in aqueous media, significantly reducing the environmental impact. researchgate.netnih.govrsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and often allows for solvent-free conditions. dundee.ac.ukjchps.com The synthesis of this compound could be optimized using microwave irradiation, potentially in the absence of a solvent or using a green solvent like ethanol (B145695) or water. dundee.ac.uknih.gov This approach aligns with the principles of green chemistry by reducing reaction times and energy consumption.

Catalytic Solvent-Free Reactions: The development of solvent-free synthetic methods is a key goal of green chemistry. nih.gov Research into the use of solid acid or base catalysts, such as magnesium sulfate (B86663), could facilitate the condensation of 4-fluoroaniline (B128567) with a derivative of hydroxyacetic acid without the need for a solvent. nih.gov Such methods are not only environmentally friendly but also simplify product purification.

| Green Synthesis Approach | Potential Advantages | Relevant Research Findings for Similar Compounds |

| Biocatalysis | High selectivity, mild reaction conditions, use of aqueous media, reduced waste. | Lipases and amidases have been successfully used for the synthesis of various amides. Candida parapsilosis has been shown to catalyze N-acetylation of aromatic amines. cambridgemedchemconsulting.comresearchgate.netsemanticscholar.org |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, potential for solvent-free conditions, reduced energy consumption. | Microwave irradiation has been effectively used for the acylation of anilines and the synthesis of various heterocyclic compounds. dundee.ac.ukresearchgate.net |

| Catalytic Solvent-Free Reactions | Elimination of harmful organic solvents, simplified workup and purification, potential for catalyst recycling. | Magnesium sulfate and other solid catalysts have been used for the solvent-free synthesis of acetanilides. nih.govnih.gov |

Discovery of Novel Biological Targets and Therapeutic Applications

While the full biological profile of this compound is yet to be elucidated, derivatives of phenylacetamide have demonstrated a wide range of pharmacological activities. Future research should focus on identifying and validating novel biological targets for this compound and its analogs, thereby expanding its therapeutic potential.

Histone Deacetylase (HDAC) Inhibition: The hydroxyacetamide moiety is a known zinc-binding group present in some histone deacetylase (HDAC) inhibitors. ucla.edunih.govnih.gov HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy. ucla.edunih.govmdpi.com this compound should be screened against various HDAC isoforms to determine its inhibitory potential and selectivity. nih.govresearcher.life Identification as an HDAC inhibitor could open up avenues for its development as an anticancer agent. ucla.edumdpi.comnih.gov

Anti-inflammatory and Analgesic Activity: Phenylacetamide derivatives have been explored for their anti-inflammatory and analgesic properties, often targeting enzymes like cyclooxygenases (COX). Future studies should investigate the ability of this compound to modulate inflammatory pathways.

Antimicrobial and Antiviral Activity: The fluorophenyl motif is a common feature in many antimicrobial and antiviral drugs. The potential of this compound as an antimicrobial agent should be systematically evaluated against a panel of pathogenic bacteria and fungi. rsc.orgnih.govarabjchem.orgmdpi.comijper.org Investigations into its mechanism of action, such as the inhibition of essential bacterial enzymes, could lead to the development of new antibiotics. rsc.orgarabjchem.org

| Potential Biological Target | Therapeutic Application | Rationale based on Related Compounds |

| Histone Deacetylases (HDACs) | Cancer Therapy | The hydroxyacetamide group is a known zinc-binding motif in HDAC inhibitors. jchps.comucla.edunih.govnih.govnih.gov |

| Cyclooxygenases (COX) | Anti-inflammatory, Analgesic | Phenylacetamide derivatives have shown anti-inflammatory and analgesic effects. |

| Bacterial Enzymes | Antibacterial Therapy | The fluorophenyl group is present in many antimicrobial agents, and acetamide (B32628) derivatives have shown antibacterial activity. rsc.orgnih.govarabjchem.orgmdpi.comijper.org |

| α-Glucosidase and α-Amylase | Antidiabetic Therapy | N-arylacetamide derivatives have been identified as inhibitors of these enzymes. scispace.com |

Advanced Design of Analogs through Computational Chemistry

Computational chemistry provides powerful tools for the rational design of novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be developed based on the known active conformations of related phenylacetamide derivatives. nih.govresearchgate.netresearchgate.netnih.gov This model can then be used to virtually screen large compound libraries to identify novel scaffolds that retain the key structural features required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of this compound analogs with their biological activity. nih.govscispace.comaspvestnik.runih.gov These models can guide the design of new derivatives with enhanced potency.

Molecular Docking and Molecular Dynamics Simulations: Molecular docking studies can be used to predict the binding mode of this compound and its analogs within the active site of potential biological targets. researcher.lifescispace.comrsc.org Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key intermolecular interactions, aiding in the optimization of lead compounds. researcher.lifersc.org

| Computational Method | Application in Analog Design | Expected Outcome |

| Pharmacophore Modeling | Identification of novel scaffolds with similar key features. | Discovery of new chemical series with potential activity. nih.govresearchgate.netresearchgate.netnih.govcambridgemedchemconsulting.com |

| 3D-QSAR | Guiding the design of more potent analogs by predicting their activity. | Prioritization of synthetic targets with a higher probability of success. nih.govscispace.comaspvestnik.runih.gov |

| Molecular Docking | Predicting the binding orientation of analogs in the target's active site. | Understanding key interactions for affinity and selectivity. researcher.lifescispace.comrsc.org |

| Molecular Dynamics | Assessing the stability of the ligand-protein complex over time. | Elucidating the dynamic nature of the binding and guiding lead optimization. researcher.lifersc.org |

Exploration of Structure-Function Relationships beyond Current Paradigms

To unlock the full potential of the this compound scaffold, future research should venture beyond traditional structure-activity relationship (SAR) studies and explore unconventional approaches to molecular design.

Bioisosteric Replacement and Scaffold Hopping: Systematic bioisosteric replacement of the fluorophenyl ring with other aromatic or non-aromatic moieties can lead to analogs with improved properties. cambridgemedchemconsulting.comnih.govcambridgemedchemconsulting.combaranlab.orgnih.govuniroma1.itnih.gov For instance, replacing the phenyl ring with a pyridine (B92270) or other heterocyclic systems can modulate solubility, metabolic stability, and target interactions. Scaffold hopping, the replacement of the core structure while maintaining the spatial arrangement of key functional groups, can lead to the discovery of entirely new chemical classes with similar biological activities but different intellectual property landscapes. researchgate.netresearchgate.netrsc.orgbaranlab.orgnih.gov

Fragment-Based Drug Design (FBDD): The this compound molecule can be deconstructed into its constituent fragments (4-fluorophenyl and 2-hydroxyacetamide). These fragments can be screened individually against a target of interest to identify their binding contributions. Subsequently, these fragments can be linked or grown to generate more potent lead compounds. nih.govsemanticscholar.orgarabjchem.orgnih.gov

Exploiting Fluorine's Unique Properties: The fluorine atom on the phenyl ring is not just a simple hydrogen isostere. Its high electronegativity and ability to form non-covalent interactions, such as hydrogen bonds and halogen bonds, can be strategically exploited to enhance binding affinity and selectivity. nih.govnih.gov Future design strategies should consider the unique electronic and steric effects of fluorine to fine-tune molecular interactions with biological targets. nih.govnih.gov

| Unconventional Approach | Description | Potential for Innovation |

| Bioisosteric Replacement | Replacing atoms or groups with others that have similar physical or chemical properties. | Can improve pharmacokinetic properties and lead to novel intellectual property. cambridgemedchemconsulting.comnih.govcambridgemedchemconsulting.combaranlab.orgnih.govuniroma1.itnih.gov |

| Scaffold Hopping | Replacing the central core of a molecule while preserving the orientation of key functional groups. | Can lead to the discovery of new chemical classes with improved drug-like properties. researchgate.netresearchgate.netrsc.orgbaranlab.orgnih.gov |

| Fragment-Based Drug Design | Identifying and optimizing small molecular fragments that bind to a biological target. | Can lead to the development of highly efficient and novel lead compounds. nih.govsemanticscholar.orgarabjchem.orgnih.gov |

| Exploiting Fluorine Chemistry | Leveraging the unique electronic properties of fluorine to enhance molecular interactions. | Can improve binding affinity, selectivity, and metabolic stability. nih.govnih.govnih.gov |

Q & A

Q. How to address conflicting reports on the reactivity of the hydroxyacetamide group in similar compounds?

- Resolution : Perform comparative studies using competitive kinetic assays to evaluate nucleophilic vs. electrophilic behavior. Cross-reference with crystallographic data to correlate reactivity with molecular conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.